molecular formula C23H22BrNO3 B11152128 3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

Cat. No.: B11152128
M. Wt: 440.3 g/mol
InChI Key: XMAAOPADBUXMJF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a multi-ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps, starting with the bromination of 2-methylphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the multi-ring system. Common reagents used in these steps include bromine, organic solvents, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets. The brominated phenyl group and the multi-ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-methylphenyl)-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its combination of a brominated phenyl group and a multi-ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22BrNO3

Molecular Weight

440.3 g/mol

IUPAC Name

10-(4-bromo-2-methylphenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H22BrNO3/c1-13-9-16(24)7-8-20(13)25-11-15-10-19-17-5-3-4-6-18(17)23(26)28-22(19)14(2)21(15)27-12-25/h7-10H,3-6,11-12H2,1-2H3

InChI Key

XMAAOPADBUXMJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5

Origin of Product

United States

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